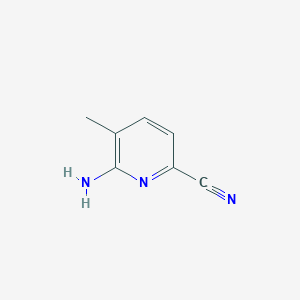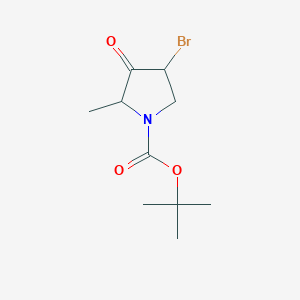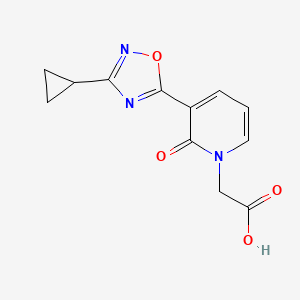
6-Amino-5-methylpicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-methylpicolinonitrile is a heterocyclic organic compound with the molecular formula C7H7N3 It is a derivative of picolinonitrile, characterized by the presence of an amino group at the 6th position and a methyl group at the 5th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 6-Amino-5-methylpicolinonitrile involves the reaction of 6-bromo-2-methyl-3-aminopyridine with zinc cyanide in the presence of a palladium catalyst. The reaction mixture is typically stirred at room temperature for about 22 hours. The product is then purified by chromatography to obtain this compound in good yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-5-methylpicolinonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
6-Amino-5-methylpicolinonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-5-methylpicolinonitrile largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary based on the specific application and context of use.
Comparison with Similar Compounds
- 5-Amino-6-methylpicolinonitrile
- 6-Cyano-2-methyl-3-aminopyridine
- 6-Amino-5-carboxamidouracil
Comparison: 6-Amino-5-methylpicolinonitrile is unique due to the specific positioning of the amino and methyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 5-Amino-6-methylpicolinonitrile has a similar structure but differs in the position of the amino group, leading to variations in its chemical behavior and applications .
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
6-amino-5-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H7N3/c1-5-2-3-6(4-8)10-7(5)9/h2-3H,1H3,(H2,9,10) |
InChI Key |
DMNVJTJJXPUTBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Difluoromethoxy)-4-mercaptobenzo[d]oxazole](/img/structure/B11783500.png)

![3-methyl-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11783506.png)





![6-(4-Methoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783530.png)




